Endothelin (16-21) amide

Beschreibung

Discovery and Isolation in Endothelin Research

The discovery of endothelin peptides marked a watershed moment in vascular biology and pharmacology. Endothelin-1, the prototypical member of the endothelin family, was first isolated and sequenced in 1988 by Masashi Yanagisawa and colleagues under the mentorship of Tomoh Masaki at the University of Tsukuba, Japan. This discovery was the culmination of a series of observations in the 1970s and 1980s, which identified both vasodilator and vasoconstrictor factors released from endothelial cells. The identification of endothelin as a 21-residue peptide with potent vasoconstrictor activity quickly positioned it as a central regulator of vascular tone and homeostasis.

Within the structure of endothelin-1, attention soon turned to the functional significance of specific peptide fragments, particularly the C-terminal region. The C-terminal hexapeptide, corresponding to amino acids 16 through 21 (His-Leu-Asp-Ile-Ile-Trp), was found to retain significant biological activity, prompting efforts to synthesize and characterize this fragment in isolation. The amidated form, endothelin (16-21) amide, was developed to enhance stability and mimic the C-terminal modifications observed in other bioactive peptides.

Table 1.1: Key Milestones in Endothelin and this compound Research

The isolation of endothelin (16-21) and its amidated form was thus a direct outgrowth of the initial discovery of endothelin-1, reflecting a broader trend in peptide research to dissect functional domains and generate stable, bioactive fragments for pharmacological investigation.

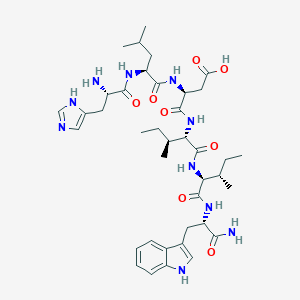

Figure 1.1: Structure of this compound

The structural formula of this compound highlights the sequence His-Leu-Asp-Ile-Ile-Trp with a C-terminal amide group, a modification that distinguishes it from the native peptide fragment with a free carboxylate terminus.

Evolution as a Pharmacological Tool

The C-terminal hexapeptide of endothelin-1, and particularly its amidated form, quickly emerged as a valuable pharmacological tool for probing the functional domains of the endothelin molecule and for dissecting the roles of endothelin receptor subtypes. Early studies demonstrated that endothelin (16-21) could mimic certain biological activities of the full-length peptide, albeit with reduced potency, and that its activity profile was highly dependent on tissue type and receptor expression.

Notably, endothelin (16-21) was shown to act as a full agonist at specific endothelin receptor subtypes, particularly those later classified as ETB receptors, while exhibiting little or no activity at ETA receptors. This receptor selectivity was further refined by comparing the activities of the free acid and amidated forms of the peptide. The amidated form, this compound, was generally found to be less potent or even inactive in certain preparations, highlighting the importance of the C-terminal carboxylate in receptor interaction and activation.

Table 1.2: Comparative Activity of Endothelin (16-21) and this compound

These findings established endothelin (16-21) and its amide as critical molecular probes for distinguishing between endothelin receptor subtypes and for mapping the functional domains responsible for receptor activation.

Figure 1.2: Schematic Representation of Endothelin-1 and its C-terminal Hexapeptide

The figure illustrates the position of the C-terminal hexapeptide (residues 16-21) within the full-length endothelin-1 molecule, emphasizing its role in receptor binding and activation.

Historical Significance in Receptor Subtype Discrimination

The development and application of endothelin (16-21) and its amidated form were instrumental in the early characterization of endothelin receptor subtypes. Prior to the cloning and molecular identification of ETA and ETB receptors, pharmacological studies relied heavily on the use of peptide fragments and analogs to infer receptor heterogeneity based on tissue-specific responses.

Endothelin (16-21) was among the first molecular tools to provide direct evidence for the existence of at least two distinct endothelin receptors. Its selective agonist activity in certain tissues, contrasted with the inactivity of the amidated form, allowed researchers to propose the existence of ETB receptors (responsive to the hexapeptide) and ETA receptors (unresponsive or weakly responsive to the fragment). This pharmacological discrimination was later confirmed by molecular cloning and binding studies, but the initial insights were derived from careful comparative analysis of peptide fragment activity.

Table 1.3: Pharmacological Discrimination of Endothelin Receptor Subtypes

| Receptor Subtype | Responsive to ET-(16-21) | Responsive to ET-(16-21) Amide | Reference |

|---|---|---|---|

| ETA | No/weak | No | |

| ETB | Yes (full agonist) | Weak/none |

The ability of endothelin (16-21) to selectively activate ETB receptors, while the amidated form failed to do so, underscored the importance of the C-terminal carboxylate in receptor recognition and activation. These findings not only facilitated the classification of receptor subtypes but also informed the design of selective agonists and antagonists for therapeutic development.

Figure 1.3: Endothelin Receptor Subtype Distribution and Peptide Selectivity

This diagram depicts the distribution of ETA and ETB receptors in vascular and non-vascular tissues, highlighting the selective activation of ETB receptors by endothelin (16-21).

Development of the Amidated Form in Research

The rationale for developing the amidated form of endothelin (16-21) stemmed from both practical and mechanistic considerations. Amidation of the C-terminus is a common modification in peptide research, often employed to enhance metabolic stability, reduce susceptibility to carboxypeptidase degradation, and mimic the structural features of endogenous peptides that terminate in an amide group.

However, in the case of endothelin (16-21), amidation was found to significantly alter the peptide's pharmacological profile. The free acid form, with a terminal carboxylate, was essential for full agonist activity at ETB receptors, while the amidated form was either inactive or markedly less potent in most preparations tested. This observation provided important mechanistic insights into receptor-ligand interactions, suggesting that the negative charge of the carboxylate group plays a critical role in receptor binding and activation.

Table 1.4: Influence of C-terminal Modification on Endothelin (16-21) Activity

| Modification | Activity at ETB Receptor | Stability | Reference |

|---|---|---|---|

| Free acid | Full agonist | Lower | |

| Amide | Weak/inactive | Higher |

The development and characterization of this compound thus contributed not only to the refinement of pharmacological tools but also to a deeper understanding of the structural determinants of endothelin receptor activation.

Figure 1.4: Chemical Structures of Endothelin (16-21) and this compound

| Peptide | Structure (SMILES) |

|---|---|

| Endothelin (16-21) | H-His-Leu-Asp-Ile-Ile-Trp-OH |

| This compound | H-His-Leu-Asp-Ile-Ile-Trp-NH2 |

The table above summarizes the structural differences between the free acid and amidated forms, with the latter featuring an amide group at the C-terminus.

Eigenschaften

CAS-Nummer |

122855-39-4 |

|---|---|

Molekularformel |

C39H58N10O8 |

Molekulargewicht |

794.9 g/mol |

IUPAC-Name |

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C39H58N10O8/c1-7-21(5)32(38(56)45-28(34(41)52)14-23-17-43-27-12-10-9-11-25(23)27)49-39(57)33(22(6)8-2)48-37(55)30(16-31(50)51)47-36(54)29(13-20(3)4)46-35(53)26(40)15-24-18-42-19-44-24/h9-12,17-22,26,28-30,32-33,43H,7-8,13-16,40H2,1-6H3,(H2,41,52)(H,42,44)(H,45,56)(H,46,53)(H,47,54)(H,48,55)(H,49,57)(H,50,51)/t21-,22-,26-,28-,29-,30-,32-,33-/m0/s1 |

InChI-Schlüssel |

FWVZHRHXIMSTNH-IVGDYKFASA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)N |

Andere CAS-Nummern |

122855-39-4 |

Sequenz |

HLDIIW |

Synonyme |

endothelin (16-21) amide |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Endothelin peptides, particularly endothelin-1, interact with two primary receptors: ETA and ETB. The (16-21) fragment has been studied for its selective activity towards these receptors, providing insights into the structure–activity relationships (SAR) that dictate its biological effects.

- Vasoconstriction : Research indicates that the C-terminal residues (16-21) of endothelin are crucial for its vasoconstrictive activity. Studies have shown that modifications in this region can enhance or diminish receptor binding and activation .

- Receptor Selectivity : The (16-21) amide fragment has been used to develop selective agonists for the ETA receptor. For instance, truncated analogues have demonstrated varying degrees of potency in activating ETA receptors while exhibiting minimal activity on ETB receptors, highlighting its potential for targeted therapeutic interventions .

Structural Insights

Understanding the conformation and structural dynamics of endothelin (16-21) amide is essential for optimizing its pharmacological properties.

- Conformational Studies : NMR spectroscopy has revealed that the peptide can adopt an α-helical conformation under specific solvent conditions. This structural characteristic is pivotal in determining the peptide's interaction with receptors and its overall biological activity .

- Molecular Modeling : Computational studies have been employed to predict how modifications to the (16-21) sequence affect its binding affinity and efficacy at both ETA and ETB receptors. These models help in designing more effective endothelin analogues with improved therapeutic profiles .

Therapeutic Applications

The unique properties of this compound make it a candidate for various therapeutic applications:

- Cardiovascular Diseases : Given its role in vasoconstriction, this compound analogues are being investigated for their potential to treat conditions such as hypertension and heart failure by selectively modulating endothelin receptor activity .

- Cancer Therapy : Endothelins are implicated in tumor growth and metastasis. Targeting endothelin receptors with specific agonists or antagonists derived from the (16-21) sequence may provide new avenues for cancer treatment by inhibiting tumor-induced angiogenesis .

Case Studies

Several studies have documented the applications of this compound in preclinical settings:

Vergleich Mit ähnlichen Verbindungen

Endothelin (16-21) Free Acid

- Key Difference : The free acid form (C-terminal Trp-OH) is 500–1,000 times more potent than the amide in inducing endothelium-dependent vasodilation .

- Mechanism : The free carboxyl group is essential for binding to endothelial receptors, likely through ionic interactions. Amidation disrupts this interaction, drastically reducing efficacy .

EC₅₀ :

Compound EC₅₀ (nmol) Tissue Tested Endothelin (16-21) free acid 0.08 Rat mesenteric bed Endothelin (16-21) amide >40 Rat mesenteric bed

Endothelin Isopeptides (ET-1, ET-2, ET-3)

- Structural Differences : ET-1, ET-2, and ET-3 share conserved C-terminal regions but differ in residues 1–13. ET-3 has substitutions at positions 2, 4, 5, 6, 7, and 14 .

- Functional Contrast :

- Vasoconstriction : ET-1 and ET-2 are potent vasoconstrictors, while ET-3 shows weaker activity.

- Receptor Specificity : ET-1 binds preferentially to ETₐ receptors, whereas ET-3 favors ETB receptors .

- Endothelium-Dependent Relaxation : ET-3 is a more potent systemic vasodepressor than ET-1 or ET-2, suggesting divergent signaling pathways .

Sarafotoxin S6b

Alanyl-Substituted Analogues

Big Endothelin Precursors

- Examples : Big ET-1 (1–38), Big ET-2 (1–37), Big ET-3 (1–41 amide).

- Processing : Cleaved by endothelin-converting enzymes (ECE-1/ECE-2) to release active ETs.

- Kinetics : Big ETs induce slower contractions in guinea pig gallbladder (e.g., Big ET-1 plateau at 38.5 min vs. ET-1 at 28.2 min) due to processing delays .

- Phosphoramidon Sensitivity : Contractions by Big ET-1 are inhibited by phosphoramidon (10⁻⁴ M), confirming enzymatic processing .

Pharmacological and Functional Comparisons

Vasodilatory Potency

Notes:

Receptor Binding and Selectivity

- ET-1/ET-3: Bind to ETₐ/ETB receptors with nanomolar affinity, whereas the amide requires micromolar concentrations for minimal effects .

Vorbereitungsmethoden

Sequential Amino Acid Coupling

The peptide sequence His-Leu-Asp-Ile-Ile-Trp is assembled stepwise, beginning with the C-terminal Trp residue. Each Boc-protected amino acid is activated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) in the presence of diisopropylethylamine (DIPEA). Coupling reactions are performed in dimethylformamide (DMF), with monitoring via Kaiser tests to confirm completion. Side-chain protecting groups, such as Boc for Lys and Trp(For) for tryptophan, ensure regioselectivity during synthesis.

Deprotection and Cleavage

Following chain assembly, the peptide-resin undergoes HF cleavage at 0°C for 1 hour, liberating the crude peptide while simultaneously removing acid-labile protecting groups. Scavengers like dimethylsulfide and m-cresol mitigate side reactions during this step. For Fmoc-based syntheses, TFA cleavage cocktails (e.g., TFA:water:triisopropylsilane, 95:2.5:2.5) are employed, offering compatibility with acid-sensitive residues.

Purification and Cyclization Considerations

High-Performance Liquid Chromatography (HPLC)

Crude this compound is purified using reverse-phase HPLC, a critical step for isolating the target peptide from deletion sequences and by-products. A Phenomenex Jupiter C18 column (300 Å, 15 μm, 250 × 21.2 mm) is commonly employed, with elution performed under a linear gradient from 0.05% aqueous NHOH to 40% acetonitrile over 2 hours. Analytical HPLC (229 nm detection) ensures >95% purity, a benchmark for pharmaceutical-grade peptides.

Table 1: HPLC Purification Parameters for this compound

| Parameter | Specification |

|---|---|

| Column | Phenomenex Jupiter C18 (300 Å, 15 μm) |

| Gradient | 0–40% CHCN in 120 min |

| Flow Rate | 20 mL/min |

| Detection Wavelength | 229 nm |

Linear vs. Cyclic Analogues

Unlike full-length ET-1, which features two disulfide bridges (Cys1–Cys15 and Cys3–Cys11), this compound is a linear peptide. Cyclization strategies, such as iodine oxidation for disulfide bond formation, are therefore unnecessary in this context. This simplification enhances synthetic yield and reduces post-purification modifications.

Characterization and Quality Control

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the molecular weight of the final product. For this compound, the theoretical molecular weight is calculated as 794.94 g/mol (CHNO), assuming C-terminal amidation. Observed values within ±0.1% of this figure validate synthetic accuracy.

Functional Assays

While beyond the scope of preparation methods, receptor-binding assays using tissues like rat aorta (ET receptor-rich) and guinea pig lung parenchyma (ET receptor-dominant) historically confirm bioactivity. this compound exhibits full agonism at ET receptors, with EC values comparable to native ET-1.

Comparative Analysis of Synthetic Approaches

Boc vs. Fmoc Chemistry

Challenges and Optimization Strategies

Q & A

Q. What structural features of Endothelin (16-21) amide are critical for its biological activity?

The C-terminal tryptophan (Trp) residue in its free acid form is essential for vasodilatory activity. Amidation of this residue reduces potency by 2–3 orders of magnitude in isolated tissues like the mesenteric bed, as observed in dose-response studies comparing endothelin (16-21) (free acid) and its amide . Additionally, the peptide requires intact disulphide bonds in full-length endothelins to mediate endothelium-dependent relaxation, suggesting a conserved structural mechanism .

Q. How does this compound interact with endothelin receptors in vascular tissues?

this compound binds to endothelial receptors distinct from smooth muscle receptors mediating contraction. In the guinea-pig trachea and mesenteric bed, its vasorelaxant effects suggest interaction with a receptor subtype analogous to ETB, which is linked to nitric oxide (NO) release. However, systemic pressor responses in vivo (e.g., in anesthetized rats) indicate off-target effects or activation of alternative pathways .

Q. What experimental models are suitable for studying the vascular effects of this compound?

- Isolated perfused mesenteric beds : Preconstricted with methoxamine, used to quantify endothelium-dependent relaxation (e.g., EC50 values) via dose-response curves .

- In vivo rat models : Monitor systemic blood pressure changes to assess pressor/depressor responses. Note: this compound lacks mesenteric vasoconstriction in vitro but induces pressor effects in vivo, highlighting tissue-specific receptor expression .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro vasodilation and in vivo pressor effects of this compound?

- Hypothesis testing : Evaluate receptor expression gradients (e.g., ETA vs. ETB) across vascular beds using immunohistochemistry or qPCR.

- Pharmacological blockade : Use selective antagonists (e.g., BQ-123 for ETA, BQ-788 for ETB) to isolate receptor contributions .

- Tissue-specific knockout models : Validate endothelial vs. smooth muscle receptor roles .

Q. What methodologies differentiate endothelin receptor subtypes (ETA vs. ETB) in studies of this compound?

- Binding assays : Radiolabeled endothelin-1 (ET-1) competition studies in transfected cell lines expressing ETA or ETB.

- Functional assays : Measure cAMP or Ca<sup>2+</sup> flux in response to peptide analogs. ETB activation typically induces NO-mediated relaxation, while ETA triggers vasoconstriction .

- Structural analysis : NMR or crystallography to map peptide-receptor interaction sites, particularly the conserved C-terminal domain .

Q. How does this compound compare to other endothelin fragments in receptor selectivity and potency?

Q. What are the implications of biphasic responses (relaxation/contraction) to this compound in smooth muscle studies?

In guinea-pig ileum, biphasic effects suggest dual signaling pathways:

- Relaxation : Mediated by ETB-NO-cGMP.

- Contraction : Linked to ETA-Ca<sup>2+</sup> influx. Experimental design should include:

- Ion substitution : Low-Na<sup>+</sup> medium to dissect Na<sup>+</sup>/Ca<sup>2+</sup> flux contributions .

- Kinetic analysis : Time-course studies to separate transient vs. sustained phases .

Methodological Considerations

Q. How should researchers optimize synthesis and purification of this compound for functional studies?

- Solid-phase synthesis : Use Fmoc-Trp(Pbf)-OH resin to preserve Trp integrity.

- HPLC purification : C18 reverse-phase columns (e.g., Discovery® C16 amide, 5 µm) with acetonitrile/water gradients .

- Quality control : Amino acid analysis, mass spectrometry (MS), and circular dichroism (CD) to confirm purity (>98%) and secondary structure .

Q. What statistical approaches are recommended for analyzing dose-response data in endothelin studies?

- Non-linear regression : Fit sigmoidal curves using modified Marquardt algorithms (e.g., Harwell routine VBO1A) to calculate EC50, Hill coefficient (nH), and maximal response (Rmax) .

- Error analysis : Report ±s.e.mean for biological replicates and use ANOVA for multi-group comparisons .

Key Data Contradictions and Open Questions

- Contradiction : this compound lacks vasoconstrictor activity in vitro but induces systemic hypertension in vivo.

Resolution hypothesis : Off-target activation of adrenergic receptors or cross-talk with angiotensin pathways . - Open question : Does this compound modulate non-vascular tissues (e.g., neuronal or renal systems)? Limited data exist beyond vascular/ileal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.